molecular formula C14H12O4 B13186744 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid

Cat. No.: B13186744
M. Wt: 244.24 g/mol
InChI Key: WNXSUTMDIFSGPH-UHFFFAOYSA-N
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Description

2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid (CAS 2060058-89-9) is a high-purity chemical reagent featuring a molecular formula of C 14 H 12 O 4 and a molecular weight of 244.24 g/mol . This compound is characterized by a central 3-methylfuran core linked to a phenylacetic acid on one side and a formyl (aldehyde) group on the other, providing two distinct reactive sites for chemical synthesis . The aldehyde group is particularly valuable for conducting conjugation reactions and forming Schiff bases, while the acetic acid moiety allows for further derivatization into esters or amides. This molecular architecture makes it a versatile building block (synthon) for the design and synthesis of more complex molecules in medicinal chemistry and drug discovery research. Substituted furans, such as the 3-methylfuran unit in this compound, are structures of significant interest in pharmacological and toxicological research. Scientific literature indicates that certain substituted furans can exhibit specific biological activity, and their study provides insights into metabolic activation pathways and the design of targeted therapeutics . As such, this compound serves as a critical intermediate for researchers developing novel small-molecule inhibitors, probes for biological systems, or studying structure-activity relationships (SAR). This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-[5-(4-formylphenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H12O4/c1-9-6-13(18-12(9)7-14(16)17)11-4-2-10(8-15)3-5-11/h2-6,8H,7H2,1H3,(H,16,17)

InChI Key

WNXSUTMDIFSGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)C=O)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-formylphenylacetic acid with 3-methylfuran-2-carboxylic acid under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with other aromatic systems . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

a) 2-(4-Formylphenyl)acetic Acid (CUS-012)
  • Structure : Simpler analog lacking the furan ring; the 4-formylphenyl group is directly bonded to the acetic acid.
  • Key Differences : Absence of the furan ring reduces aromatic conjugation and steric bulk. This likely decreases metabolic stability compared to the furan-containing target compound .
b) 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
  • Structure : Benzofuran core with acetyl, methoxy, and 4-methoxyphenyl substituents.
  • Methoxy groups improve solubility but may reduce membrane permeability compared to the formyl group in the target compound .
c) 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structure : Benzofuran with fluoro, methyl, and methylsulfanyl groups.
  • Key Differences: Fluorine introduces electronegativity, altering electronic properties and hydrogen-bonding capacity.

Aryl Group Modifications

a) {2-[5-(3-Nitrophenyl)furan-2-yl]phenyl}acetic Acid
  • Structure : Nitrophenyl substituent at the furan 5-position.
  • Key Differences :
    • The nitro group is a stronger electron-withdrawing group than formyl, leading to higher reactivity in electrophilic substitution reactions.
    • Nitro derivatives often exhibit higher toxicity but may have enhanced antimicrobial activity .
b) (2RS)-2-(4-Formylphenyl)-propanoic Acid (Ibuprofen Impurity K)
  • Structure: Propanoic acid derivative with a 4-formylphenyl group.
  • Key Differences: Longer carbon chain (propanoic vs. acetic acid) increases molecular weight and alters pharmacokinetics. The absence of the furan ring simplifies metabolism but reduces structural rigidity .

Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Bioactivity Notes
2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic Acid 1.8–2.2 1 (COOH) 5 (COOH, formyl, furan) Potential aldehyde-mediated protein interactions
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid 2.5–3.0 1 (COOH) 4 (COOH, benzofuran) Antifungal/antibacterial activity reported
{2-[5-(3-Nitrophenyl)furan-2-yl]phenyl}acetic Acid 1.5–2.0 1 (COOH) 6 (COOH, nitro, furan) Nitro group may confer cytotoxicity

Biological Activity

The compound 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid (hereafter referred to as compound 1 ) is a furan derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

Compound 1 is characterized by a furan ring substituted with a formylphenyl group and an acetic acid moiety. Its chemical structure is depicted as follows:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compound 1 against various pathogens. The following table summarizes its effectiveness against different bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli75 μg/mL
Candida albicans30 μg/mL

In vitro assays demonstrated that compound 1 exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the specific pathways involved.

Cytotoxic Activity

The cytotoxic effects of compound 1 were evaluated using various cancer cell lines. The following table presents the IC50 values obtained from cytotoxicity assays.

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

The results indicate that compound 1 exhibits selective cytotoxicity towards cancer cells, with lower IC50 values compared to normal cell lines. This suggests potential for further development as an anticancer agent.

Anti-inflammatory Activity

Compound 1 also demonstrates anti-inflammatory properties, particularly in models of induced inflammation. A study reported that it significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

TreatmentNO Production Inhibition (%)Reference
Compound 1 (50 μg/mL)77.28 ± 0.82
Control (No Treatment)--

This inhibition suggests that compound 1 may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

A recent case study involving the application of compound 1 in a murine model of inflammation showed promising results. Mice treated with compound 1 exhibited reduced swelling and lower levels of pro-inflammatory cytokines compared to controls. This study underscores the potential of compound 1 as a therapeutic agent in treating inflammatory conditions.

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